molecular formula C18H14N4O2S B1229521 6-Amino-3-(3-methoxyphenyl)-4-(3-thiophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(3-methoxyphenyl)-4-(3-thiophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B1229521
M. Wt: 350.4 g/mol
InChI Key: NQRGIICELSOXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-3-(3-methoxyphenyl)-4-(3-thiophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a ring assembly and a pyranopyrazole.

Scientific Research Applications

Corrosion Inhibition

A key application of pyranopyrazole derivatives, closely related to the specified chemical, is in the field of corrosion inhibition. Studies have shown that these compounds are effective in inhibiting mild steel corrosion in acidic solutions. These inhibitors operate by adhering to the metal surface, reducing corrosion through a process that involves both physical and chemical adsorption (Yadav, Gope, Kumari, & Yadav, 2016).

Antimicrobial Activity

Another significant application is in the realm of antimicrobial agents. Various derivatives of pyranopyrazole have been synthesized and tested for their antimicrobial properties. Some of these compounds have shown promising results against a variety of pathogens, indicating their potential in the development of new antimicrobial drugs (Puthran et al., 2019).

Structural Analysis

Structural analysis of similar compounds using techniques like X-ray crystallography has been carried out to understand their molecular structure and properties. Such studies provide vital insights into how these compounds interact at the molecular level and can guide the synthesis of more effective derivatives (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Multifunctional Additives in Lubricating Oils

Research also indicates the use of pyranopyrazole derivatives as multifunctional additives in medium lubricating oils. These compounds have shown effectiveness as copper corrosion inhibitors, anti-rust agents, and antioxidants, which can enhance the performance and lifespan of lubricating oils (Salih & Al-Messri, 2022).

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

6-amino-3-(3-methoxyphenyl)-4-thiophen-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H14N4O2S/c1-23-12-4-2-3-10(7-12)16-15-14(11-5-6-25-9-11)13(8-19)17(20)24-18(15)22-21-16/h2-7,9,14H,20H2,1H3,(H,21,22)

InChI Key

NQRGIICELSOXOP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CSC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CSC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-3-(3-methoxyphenyl)-4-(3-thiophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
6-Amino-3-(3-methoxyphenyl)-4-(3-thiophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
6-Amino-3-(3-methoxyphenyl)-4-(3-thiophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
6-Amino-3-(3-methoxyphenyl)-4-(3-thiophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
6-Amino-3-(3-methoxyphenyl)-4-(3-thiophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-Amino-3-(3-methoxyphenyl)-4-(3-thiophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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